Nickel(2+) neoundecanoate is a nickel salt derived from undecanoic acid, a straight-chain fatty acid with eleven carbon atoms. In this compound, nickel exists in the +2 oxidation state, coordinating with undecanoate anions. This coordination imparts unique properties to the compound, making it significant in various applications. Nickel itself is a transition metal known for its silvery-gray appearance and resistance to oxidation, with a melting point of approximately 1453°C and a boiling point of 2732°C. Nickel compounds are often characterized by vibrant colors, particularly the green hue associated with hydrated nickel ions.
The synthesis of nickel(2+) neoundecanoate typically involves the reaction of nickel salts with undecanoic acid. Common methods include:
Nickel(2+) neoundecanoate finds applications across various fields due to its unique properties:
Research on interaction studies involving nickel(2+) neoundecanoate focuses on its binding affinity with biological molecules and other ligands. Techniques such as spectroscopy, chromatography, and electrochemical methods are employed to elucidate these interactions. These studies are crucial for understanding how nickel ions interact within biological systems and their potential therapeutic applications .
Nickel(2+) neoundecanoate shares similarities with several other nickel carboxylates. Here is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Nickel(II) acetate | Ni(C₂H₃O₂)₂ | Commonly used in organic synthesis |
| Nickel(II) sulfate | NiSO₄ | Widely used in electroplating |
| Nickel(II) chloride | NiCl₂ | Soluble in water; forms hydrates |
| Nickel(II) hydroxide | Ni(OH)₂ | Precipitate formed in alkaline solutions |
Nickel(2+) neoundecanoate is unique due to its long-chain fatty acid component, which imparts distinct solubility properties and potential biological activities not found in more common nickel salts. Its structure may influence interactions with lipid membranes or biological systems differently compared to shorter-chain carboxylates or other salts .
Nickel(2+) neoundecanoate is systematically named nickel(2+) bis(7,7-dimethyloctanoate) under IUPAC nomenclature. Its molecular formula is C₂₀H₃₈NiO₄, with a molecular weight of 401.21 g/mol. The compound is registered under CAS number 85508-44-7 and EINECS 287-469-7. Alternative names include nickel neodecanoate and nickel(II) neodecanoate, reflecting its composition as a nickel salt of neodecanoic acid.
Neodecanoic acid, the precursor ligand, has the formula C₁₀H₂₀O₂, with a branched alkyl structure (7,7-dimethyloctanoic acid). The deprotonated neodecanoate anion (C₁₀H₁₉O₂⁻) coordinates to the nickel(II) center via its carboxylate group.
Nickel(2+) neoundecanoate emerged in the late 20th century alongside advancements in transition metal carboxylate chemistry. Early synthetic methods involved reacting nickel salts with neodecanoic acid derivatives. A notable patent (US 6,599,472 B1) describes its preparation through the reaction of nickel oxide (NiO) with hydrochloric acid and sodium neodecanoate in toluene. This method yields a green viscous liquid containing 18.2% nickel neodecanoate after solvent removal.
The compound gained attention for its catalytic properties, particularly in cross-coupling reactions and polymer synthesis. Its development paralleled the broader exploration of metal carboxylates in industrial applications, such as coatings and adhesives.
The molecular structure of nickel(2+) neoundecanoate consists of a central nickel(II) ion coordinated by four neodecanoate ligands in a tetrahedral or octahedral geometry. Each neodecanoate ligand binds via a κ²-O,O' bidentate mode, where both oxygen atoms of the carboxylate group engage the metal center. The branched alkyl chain (7,7-dimethyloctyl) enhances solubility in nonpolar solvents and stabilizes the complex sterically.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₃₈NiO₄ | |
| Molecular weight | 401.21 g/mol | |
| Coordination geometry | Octahedral or tetrahedral | |
| Ligand binding mode | κ²-O,O' bidentate |
The ligand’s branched structure reduces crystallization tendencies, resulting in a viscous liquid at room temperature. Spectroscopic techniques such as infrared (IR) spectroscopy confirm the presence of carboxylate stretching vibrations at ~1,550 cm⁻¹ and ~1,410 cm⁻¹, characteristic of metal-carboxylate bonds.
Nickel(2+) neoundecanoate belongs to the transition metal carboxylate family, specifically nickel carboxylates. These compounds are classified by:
Compared to linear carboxylates like nickel acetate, nickel neodecanoate exhibits higher solubility in organic solvents due to its hydrophobic branched ligands. This property makes it preferable for applications requiring homogeneous catalysis in non-aqueous media.
Among metal neodecanoates, nickel derivatives differ from zinc neodecanoate (CAS 27253-29-8), which features a zinc(II) center and lower molecular weight (407.89 g/mol). Nickel’s larger ionic radius and higher charge density influence its reactivity, enabling distinct catalytic pathways.
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional atomic structure of nickel(2+) neoundecanoate complexes [1]. Single crystal X-ray diffraction provides comprehensive structural information including unit cell parameters, space group symmetry, and precise atomic coordinates within the crystal lattice [2] [3].
The crystallographic characterization of nickel carboxylate complexes has revealed several key structural motifs. Nickel(II) complexes commonly adopt octahedral coordination geometries, with the metal center coordinated by oxygen atoms from carboxylate ligands and additional donor atoms from solvent molecules or auxiliary ligands [4] [3]. The coordination sphere formation involves four nitrogen atoms from ligands and two oxygen atoms from carboxylate groups acting as bidentate ligands [3].
Crystal structure determinations have established that nickel carboxylate complexes can exist in multiple phases depending on environmental conditions. Temperature-dependent phase transitions occur through hydration and dehydration processes, with structural transformations observed at specific temperatures [2]. For instance, hydrate forms can transform to anhydrate forms upon heating, with the process being reversible under controlled humidity conditions [2].
Powder X-ray diffraction techniques coupled with differential scanning calorimetry have proven particularly valuable for studying phase transitions in nickel complexes [2]. These combined approaches enable the identification of intermediate phases and provide insights into the thermal behavior of the crystalline materials [2].
| Crystallographic Parameter | Typical Values for Nickel Complexes | Structural Significance |
|---|---|---|
| Crystal System | Orthorhombic, Monoclinic | Defines unit cell geometry |
| Space Group | Pnma, P21/c | Describes symmetry operations |
| Unit Cell Dimensions | a=14.48 Å, b=14.46 Å, c=12.16 Å | Defines crystal lattice parameters |
| R-factor | 0.0359 | Indicates structural refinement quality |
| Coordination Geometry | Octahedral | Metal center environment |
Infrared and Raman spectroscopy provide complementary vibrational information essential for characterizing the molecular structure and bonding modes in nickel(2+) neoundecanoate [5] [6]. These techniques are particularly sensitive to the coordination environment of the metal center and the binding modes of carboxylate ligands [6] [5].
The carboxylate stretching region between 1650-1380 cm⁻¹ is diagnostic for determining the coordination mode of neoundecanoate ligands [5]. Asymmetric carboxylate stretching vibrations typically appear in the higher frequency range, while symmetric stretching modes occur at lower frequencies [5]. The frequency separation between these modes provides information about the coordination geometry, whether monodentate, bidentate chelating, or bidentate bridging [6].
Metal-oxygen vibrational modes in the fingerprint region (300-600 cm⁻¹) provide direct evidence for nickel-carboxylate bonding [7] [8]. Density functional theory calculations have been employed to assign these low-frequency vibrations, with nickel-oxygen stretching modes identified at 373, 313, and 240 cm⁻¹ [7]. These assignments are crucial for understanding the strength and nature of metal-ligand interactions.
Fourier transform infrared spectroscopy analysis has revealed specific vibrational patterns characteristic of nickel hydroxide species [8]. The presence of hydroxyl groups is indicated by broad absorption bands around 3393 cm⁻¹, while nickel-hydroxide vibrations appear at 633 and 488 cm⁻¹ [8].
Raman spectroscopy provides additional structural information, particularly for carbon-carbon stretching vibrations in the alkyl chain of neoundecanoate ligands [5]. The C-C stretching region (1120-1040 cm⁻¹) enables differentiation of carbon chain lengths and conformations [5]. Surface-enhanced Raman spectroscopy has been successfully applied to study nickel electrode surfaces, demonstrating the technique's utility for investigating nickel-containing systems [9].
Nuclear magnetic resonance spectroscopy of nickel(2+) neoundecanoate presents unique challenges and opportunities for structural characterization [10] [11] [12]. The paramagnetic nature of nickel(II) complexes significantly affects NMR spectra, leading to isotropically shifted resonances and line broadening effects [11] [12].
The ⁶¹Ni nucleus, with a spin of 3/2, is quadrupolar and exhibits low natural abundance, making it a challenging nucleus for NMR studies [10] [13]. However, recent advances in high-field NMR spectroscopy have enabled the first successful ⁶¹Ni solid-state NMR characterization of diamagnetic nickel(0) complexes [13]. For nickel(0) complexes such as bis(1,5-cyclooctadiene)nickel(0), the isotropic chemical shift has been determined to be 965 ± 10 ppm [13].
Proton NMR spectroscopy of nickel(II) carboxylate complexes reveals characteristic paramagnetic shifting patterns [11] [12]. Five-coordinate nickel(II) complexes with carboxylate ligands exhibit isotropically shifted ¹H NMR resonances in acetone solution [12]. The paramagnetic nature of nickel(II) in square-planar geometry prevents observation on high-resolution NMR spectrometers, though tetrahedral diamagnetic forms could potentially be observed [10].
Carbon-13 NMR spectroscopy provides valuable information about the ligand environment and coordination-induced changes in chemical shifts [11]. The carboxylate carbon resonances are particularly sensitive to the coordination mode and can distinguish between different binding geometries.
Coupling constants between ⁶¹Ni and other nuclei provide additional structural information [10]. One-bond coupling constants to ³¹P of 400-470 Hz have been observed, while two-bond couplings to ¹⁹F in nickel fluorophosphine complexes are typically 28 Hz [10].
| NMR Parameter | Typical Values | Structural Information |
|---|---|---|
| ⁶¹Ni Chemical Shift | 965 ± 10 ppm (Ni(0)) | Oxidation state and coordination |
| ¹H Paramagnetic Shift | Variable | Metal-proton distance and geometry |
| ¹³C Chemical Shift | Coordination dependent | Ligand binding mode |
| J(⁶¹Ni-³¹P) | 400-470 Hz | Metal-phosphorus bond strength |
Thermogravimetric analysis and differential scanning calorimetry provide essential information about the thermal stability, decomposition pathways, and phase transitions of nickel(2+) neoundecanoate [14] [15] [16]. These techniques are particularly valuable for understanding the thermal behavior of metal carboxylates and their decomposition products [14] [17].
Thermogravimetric analysis reveals the thermal decomposition profile of nickel carboxylates through continuous mass monitoring as a function of temperature [14] [15]. The decomposition of nickel acetate tetrahydrate, as a model system, exhibits three distinct thermal processes: dehydration (50-240°C), major decomposition (270-500°C), and final product formation [14]. Similar patterns are expected for nickel neoundecanoate, with modifications based on the specific ligand structure.
The initial mass loss typically corresponds to the removal of coordination water and volatile components [18] [15]. For nickel nitrate hexahydrate, the final decomposition product is nickel oxide (NiO) formed at temperatures above 623 K, with a total mass loss of 73.33% [18]. The decomposition mechanism involves formation of intermediate hydroxide, carbonate, and hydroxocarbonate species [15].
Differential scanning calorimetry provides complementary thermal information by measuring heat flow changes associated with phase transitions, melting, crystallization, and decomposition processes [19] [20]. The technique is particularly sensitive to glass transition temperatures, melting points, and crystallization events that may not be accompanied by mass changes [20].
Combined TGA-DSC analysis enables comprehensive thermal characterization by simultaneously monitoring mass changes and thermal events [2] [16]. This approach has proven particularly valuable for studying phase transitions in nickel complexes, where structural transformations occur without significant mass loss [2].
The thermal stability of nickel carboxylates is influenced by several factors including the nature of the carboxylate ligand, coordination environment, and atmospheric conditions [14] [17]. Decomposition in inert atmospheres typically yields metallic nickel and nickel oxide phases, while oxidizing conditions favor complete conversion to oxide forms [15] [16].
Temperature-programmed decomposition coupled with mass spectrometry analysis provides detailed information about the volatile products formed during thermal decomposition [14]. The major decomposition products include carbon dioxide, acetone, acetic acid, carbon monoxide, and various organic fragments [14].
| Thermal Analysis Parameter | Temperature Range (°C) | Process | Products |
|---|---|---|---|
| Initial Dehydration | 50-240 | Water loss | Anhydrous complex |
| Major Decomposition | 270-500 | Ligand breakdown | Intermediate compounds |
| Final Product Formation | >623 | Complete decomposition | Nickel oxide (NiO) |
| Phase Transitions | Variable | Structural changes | Modified crystal forms |